咪唑磺隆

描述

. It is known for its high selectivity and effectiveness in weed management, making it a valuable tool in agricultural practices.

科学研究应用

嘧草胺具有广泛的科学研究应用,包括:

作用机制

嘧草胺通过抑制乙酰乳酸合酶(ALS)发挥其除草作用,ALS 对于支链氨基酸(如缬氨酸、亮氨酸和异亮氨酸)的生物合成至关重要 . 这种抑制会导致敏感植物物种的细胞分裂和生长停止。 该化合物主要通过叶子吸收,并通过木质部和韧皮部转运 .

生化分析

Biochemical Properties

Azimsulfuron interacts with various enzymes and proteins in the soil microbial community . It is easily biodegraded both in microcosms and in batch tests, with the formation of an intermediate identified as 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide .

Cellular Effects

Azimsulfuron has been shown to affect the structure of the bacterial soil community, as detectable by denaturant gradient gel electrophoresis (DGGE) analyses . It also influences the population of soil microbes, including bacteria, fungi, actinomycetes, diazotrophs, phosphate-solubilizing bacteria, and Pseudomonas .

Molecular Mechanism

The mechanism of action of Azimsulfuron is based on the inhibition of acetolactate synthase, the key enzyme involved in branched-chain amino acid biosynthesis in plants and microorganisms .

Temporal Effects in Laboratory Settings

Azimsulfuron’s effects on soil microbial activity and grain yield of rice have been studied over time in laboratory settings . It has been found to be stable and effective in controlling weeds in wet direct sown rice .

Metabolic Pathways

Azimsulfuron is involved in the metabolic pathway of branched-chain amino acid biosynthesis, where it inhibits the key enzyme, acetolactate synthase .

准备方法

合成路线及反应条件

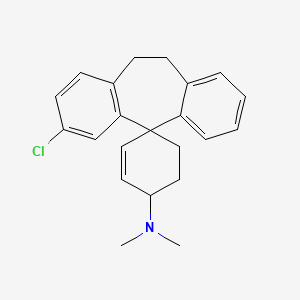

嘧草胺的合成涉及 4,6-二甲氧基嘧啶-2-胺与 2-甲基-4-(2-甲基-2H-四唑-5-基)-2H-吡唑-3-磺酰氯的反应。 反应通常在三乙胺等碱的存在下,在二氯甲烷等有机溶剂中进行 .

工业生产方法

嘧草胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保最终产物的高产率和纯度。 通常使用重结晶和色谱等先进的纯化技术来达到所需的质量 .

化学反应分析

反应类型

嘧草胺会发生多种类型的化学反应,包括:

氧化: 嘧草胺可以被氧化形成各种代谢物。

还原: 还原反应可以改变磺酰脲基团。

取代: 取代反应可以在嘧啶或吡唑环上发生.

常用试剂及条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控的温度和pH条件下进行,以确保特异性和产率 .

主要形成的产物

这些反应形成的主要产物包括各种代谢物,与母体化合物相比,它们的活性较低或无活性。 这些代谢物通常通过 O-脱甲基化和磺酰脲裂解等过程形成 .

相似化合物的比较

类似化合物

甲磺隆: 另一种用于水稻种植的磺酰脲类除草剂。

氯嘧磺隆: 用于各种作物中防治阔叶杂草的磺酰脲类除草剂。

甲嘧磺隆: 一种用于谷物和牧场的磺酰脲类除草剂.

独特性

嘧草胺的独特之处在于其高选择性和有效性,能够以低施用率控制多种杂草。 与杂草相比,它在水稻植物中的快速代谢有助于其选择性和对作物的安全性 .

属性

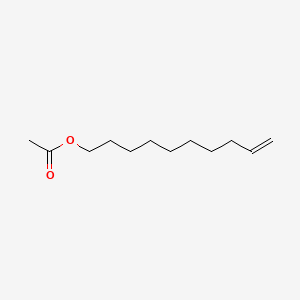

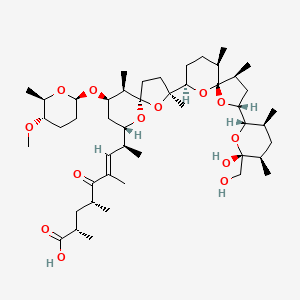

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-methyl-4-(2-methyltetrazol-5-yl)pyrazol-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N10O5S/c1-22-11(7(6-14-22)10-18-21-23(2)19-10)29(25,26)20-13(24)17-12-15-8(27-3)5-9(16-12)28-4/h5-6H,1-4H3,(H2,15,16,17,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHPNPYYQAIOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041614 | |

| Record name | Azimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1050 mg/L @ 20 °C (exp) | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120162-55-2 | |

| Record name | Azimsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120162-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azimsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120162552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R959I3139C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of Azimsulfuron?

A1: Azimsulfuron is a selective herbicide that belongs to the sulfonylurea family. It acts by inhibiting the enzyme acetolactate synthase (ALS) [, , ], also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in susceptible plants [].

Q2: How does Azimsulfuron's inhibition of ALS affect susceptible plants?

A2: Inhibition of ALS by Azimsulfuron leads to the depletion of BCAAs []. This depletion disrupts protein synthesis, ultimately leading to the cessation of cell division and growth in susceptible plants [, ].

Q3: What makes Azimsulfuron selective for certain plants over others?

A3: Azimsulfuron exhibits selectivity, effectively controlling weeds while remaining safe for rice plants [, , ]. This selectivity primarily stems from the rapid detoxification of Azimsulfuron in rice plants, mainly through O-demethylation of the pyrimidine ring []. In contrast, susceptible weeds metabolize the compound slowly, leading to its accumulation and herbicidal activity [, ].

Q4: What is the molecular formula and weight of Azimsulfuron?

A4: The molecular formula of Azimsulfuron is C13H15N7O3S. Its molecular weight is 349.38 g/mol.

Q5: How does the formulation of Azimsulfuron affect its stability and efficacy?

A5: The stability and efficacy of Azimsulfuron can be influenced by factors such as storage conditions, formulation type, and the presence of other chemicals []. Jumbo granule formulations of Azimsulfuron with molinate, incorporating KCl as a water-soluble carrier and paraffin oil as a solvent, have shown improved floating and spreading characteristics in paddy fields []. The addition of N-methyl acrylate and modifications to the formulation process were found to enhance the storage stability of Azimsulfuron jumbo granules [].

Q6: How do environmental factors influence the efficacy of Azimsulfuron?

A7: Environmental factors like temperature, soil type, and water management practices can affect the persistence and efficacy of Azimsulfuron [, , , ]. For example, its degradation in soil is faster under aerobic conditions compared to flooded anaerobic conditions []. Water management practices, particularly the duration of flooding after herbicide application, also play a crucial role in its effectiveness []. Deeper placement of Azimsulfuron granules in the soil can contribute to more effective control of weeds like water chestnut [].

Q7: Is there evidence of weed resistance to Azimsulfuron?

A8: Yes, there have been reports of weed species developing resistance to Azimsulfuron, particularly in cases where it has been used extensively [, ]. A study in South Korea found cross-resistance to ALS inhibitors with different chemistries, including Azimsulfuron, in Echinochloa oryzicola and Echinochloa crus-galli populations []. This resistance mechanism was associated with enhanced herbicide metabolism, potentially involving cytochrome P450 enzymes []. Another study indicated potential resistance of Blyxa aubertii and Chara braunii to Azimsulfuron, highlighting the need for alternative control strategies or herbicide rotations to manage these weed species [].

Q8: What is the environmental fate of Azimsulfuron?

A9: Azimsulfuron degrades relatively rapidly in the environment, with a half-life of 2.4 days in rice plants, 5.5 days in soil, and 1.9 days in paddy water []. Degradation is primarily through microbial activity and photolysis.

Q9: Does Azimsulfuron pose a risk to groundwater?

A10: Studies using lysimeter systems simulating flooded rice paddies have indicated that Azimsulfuron is unlikely to contaminate groundwater significantly under practical use conditions [].

Q10: How is Azimsulfuron residue analyzed in various matrices?

A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing Azimsulfuron residues in various matrices, including paddy water, soil, rice plants, and grains [, ]. The method typically involves extraction with acetone, cleanup using liquid partitioning and an aluminum oxide column, followed by HPLC analysis. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization can also be used for confirmation and quantification of Azimsulfuron residues in various food matrices [].

Q11: Are there alternative herbicides or weed management strategies to Azimsulfuron?

A11: Yes, various alternative herbicides and weed management strategies can be employed, depending on the specific weed spectrum, rice establishment method, and regional considerations. Some of these alternatives include:

- Other Herbicides: Bispyribac-sodium [, , , , ], penoxsulam [, , , , ], pyrazosulfuron-ethyl [, , ], bensulfuron-methyl [, , ], pretilachlor [, , , , , , , ], butachlor [, , ], ethoxysulfuron [, ], fenoxaprop-p-ethyl [, , ], cyhalofop-butyl [] and others.

- Cultural Practices: Hand weeding [, , , ], crop rotation, and water management strategies can complement or serve as alternatives to herbicide use.

- Integrated Weed Management (IWM): Combining different weed control methods, such as using cover crops [, , ] in conjunction with herbicides, can provide more sustainable and effective weed control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)

![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)